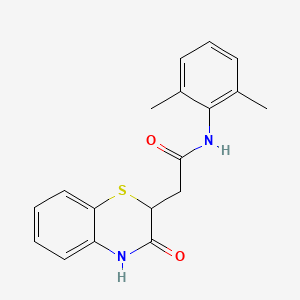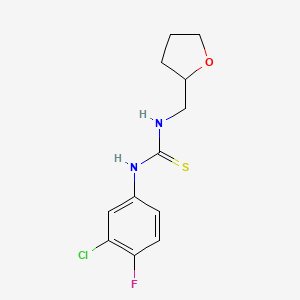![molecular formula C22H28N2O2 B4133731 N-[4-(allyloxy)-3-methoxybenzyl]-4-(1-piperidinyl)aniline](/img/structure/B4133731.png)
N-[4-(allyloxy)-3-methoxybenzyl]-4-(1-piperidinyl)aniline
Overview
Description
AMOP-H-OH is a chemical compound that has been studied for its potential applications in scientific research. It is a member of the aniline family of compounds, which are known for their diverse range of biological activities. AMOP-H-OH has been shown to have a variety of biochemical and physiological effects, and has been studied for its potential use in a range of research applications.
Scientific Research Applications
AMOP-H-OH has been studied for its potential applications in a range of scientific research areas, including neuroscience, pharmacology, and medicinal chemistry. It has been shown to have a range of biochemical and physiological effects, including the ability to modulate the activity of a number of different neurotransmitter systems. This makes it potentially useful for the treatment of a range of different neurological and psychiatric disorders.
Mechanism of Action
The mechanism of action of AMOP-H-OH is not fully understood, but it is thought to act as a modulator of a number of different neurotransmitter systems, including the dopamine, serotonin, and norepinephrine systems. It has been shown to have both agonist and antagonist effects on these systems, and may also have other, as yet undiscovered, modes of action.
Biochemical and Physiological Effects:
AMOP-H-OH has been shown to have a range of biochemical and physiological effects, including the ability to modulate the activity of a number of different neurotransmitter systems. It has been shown to have both agonist and antagonist effects on these systems, and may also have other, as yet undiscovered, modes of action. It has also been shown to have potential anti-inflammatory and anti-cancer effects.
Advantages and Limitations for Lab Experiments
AMOP-H-OH has a number of advantages for use in lab experiments, including its ability to modulate a range of different neurotransmitter systems, its potential anti-inflammatory and anti-cancer effects, and its relatively low toxicity. However, there are also a number of limitations to its use, including its relatively high cost, the need for specialized equipment and expertise to synthesize and purify the compound, and the need for further research to fully understand its mechanism of action and potential applications.
Future Directions
There are a number of potential future directions for research on AMOP-H-OH. These include further studies of its mechanism of action, its potential applications in the treatment of neurological and psychiatric disorders, and its potential anti-inflammatory and anti-cancer effects. Other potential future directions could include the development of more efficient synthesis methods for the compound, the development of new analogs with improved properties, and the exploration of its potential applications in other areas of scientific research.
In conclusion, AMOP-H-OH is a chemical compound that has been widely studied for its potential applications in scientific research. It has a range of biochemical and physiological effects, and has been shown to have potential applications in a number of different research areas. While there are limitations to its use, further research on this compound could lead to important insights into its mechanism of action and potential applications.
properties
IUPAC Name |
N-[(3-methoxy-4-prop-2-enoxyphenyl)methyl]-4-piperidin-1-ylaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O2/c1-3-15-26-21-12-7-18(16-22(21)25-2)17-23-19-8-10-20(11-9-19)24-13-5-4-6-14-24/h3,7-12,16,23H,1,4-6,13-15,17H2,2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPRVYCASRQEMGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CNC2=CC=C(C=C2)N3CCCCC3)OCC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-({4-allyl-5-[(2-ethoxy-4-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)-N-1,3-thiazol-2-ylacetamide](/img/structure/B4133659.png)
![N-(3-chloro-4-methoxyphenyl)-2-{[5-(4-morpholinylmethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4133667.png)

![N-({4-ethyl-5-[(2-{[3-(4-morpholinylcarbonyl)phenyl]amino}-2-oxoethyl)thio]-4H-1,2,4-triazol-3-yl}methyl)-2-thiophenecarboxamide](/img/structure/B4133692.png)
![2-(1,3-benzodioxol-5-ylmethyl)-7-bromo-1-(4-chlorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4133700.png)

![ethyl 6-methyl-2-oxo-4-{5-[3-(trifluoromethyl)phenyl]-2-furyl}-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B4133713.png)
![4-allyl-3-[(4-chlorobenzyl)thio]-5-(3-chloro-4-methylphenyl)-4H-1,2,4-triazole](/img/structure/B4133728.png)
![methyl 4-[7-chloro-2-(2-chlorobenzyl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate](/img/structure/B4133736.png)

![4-[4-(2-amino-2-oxoethoxy)-3-ethoxy-5-iodophenyl]-N-(3,4-dimethylphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide](/img/structure/B4133745.png)
![N-(3-{2-[(4-bromophenyl)amino]-1,3-thiazol-4-yl}phenyl)acetamide](/img/structure/B4133754.png)

![3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[5-(tetrahydro-2-furanyl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B4133770.png)